molecular formula C25H25N3O4 B11554196 N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide

Cat. No.: B11554196
M. Wt: 431.5 g/mol
InChI Key: NPGQNSVJTXLMJY-WGOQTCKBSA-N
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Description

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzylidene hydrazino moiety, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate, which is then reacted with an appropriate acylating agent to form the final product. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes or ketones, and acyl chlorides or anhydrides. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-methylbenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
  • N’-(4-((4-methylbenzyl)oxy)benzylidene)-3-nitrobenzohydrazide

Uniqueness

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C25H25N3O4/c1-3-31-22-14-10-21(11-15-22)27-24(29)25(30)28-26-16-19-8-12-23(13-9-19)32-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

NPGQNSVJTXLMJY-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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